NF-κB Transcriptional Inhibition: ~200-Fold Weaker Potency vs. SP100030 Enables Use as a Negative Control
In a head-to-head comparison within the same assay system (stably transfected human Jurkat T-cells), the target N-phenyl compound displays an IC50 of 10,000 nM against NF-κB-mediated transcriptional activation, compared to 50 nM for the 3',5'-bis(trifluoromethyl)phenyl analog SP100030 [1]. This represents an approximately 200-fold reduction in potency that is directly attributable to the absence of electron-withdrawing substituents on the N-phenyl ring [2].
| Evidence Dimension | Inhibitory potency against NF-κB transcriptional activation |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | SP100030 (N-3',5'-bis(trifluoromethyl)phenyl analog); IC50 = 50 nM |
| Quantified Difference | 200-fold lower potency (10,000 nM vs. 50 nM) |
| Conditions | Human Jurkat T-cells stably transfected with an NF-κB luciferase reporter construct; in vitro assay |
Why This Matters
This large potency differential qualifies the compound as an ideal negative control for NF-κB inhibitor screening campaigns, where a structurally matched inactive analog is required to validate assay specificity.
- [1] BindingDB Entry BDBM50062670: 2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid phenylamide. IC50 = 10,000 nM against NF-κB p105 subunit in Jurkat T-cells; SP100030 IC50 = 50 nM (ChEMBL curated). View Source
- [2] Sullivan, R. W. et al. J. Med. Chem. 1998, 41 (4), 413–419. SAR analysis demonstrating that electron-withdrawing groups on the N-phenyl ring are essential for high potency. View Source
